N-BOC-piperidine-4-carboxylic acid
Overview
Description
N-BOC-piperidine-4-carboxylic acid: is a chemical compound with the molecular formula C11H19NO4 . It is a white crystalline powder that is primarily used as a pharmaceutical intermediate. The compound is known for its role in the synthesis of various biologically active molecules and is often utilized in research and development settings .
Mechanism of Action
Target of Action
N-BOC-piperidine-4-carboxylic acid, also known as N-Boc-Isonipecotic Acid, is a pharmaceutical intermediate It has been used in the synthesis of various bioactive compounds, suggesting that its targets may vary depending on the final compound it is incorporated into .
Mode of Action
It is known to be a reactant in the synthesis of various bioactive compounds . The interaction with its targets and the resulting changes would depend on the specific bioactive compound it is part of.
Biochemical Pathways
It has been used in the synthesis of various bioactive compounds . Therefore, the affected pathways and their downstream effects would depend on the specific bioactive compound it is part of.
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
It has been used in the synthesis of various bioactive compounds . Therefore, the effects of its action would depend on the specific bioactive compound it is part of.
Action Environment
It is known that the compound should be stored in a dry, cool, and well-ventilated place . This suggests that factors such as humidity and temperature could potentially affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-BOC-piperidine-4-carboxylic acid is typically synthesized from isonipecotic acid and di-tert-butyl dicarbonate. The reaction involves the protection of the amine group in isonipecotic acid with the tert-butoxycarbonyl (BOC) group. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: N-BOC-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The BOC group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the substitution of the BOC group.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-BOC-piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of various chemicals and materials
Comparison with Similar Compounds
Isonipecotic acid: A precursor in the synthesis of N-BOC-piperidine-4-carboxylic acid.
Pipecolinic acid: Another piperidine derivative with similar applications.
Ethyl N-BOC-piperidine-4-carboxylate: A related compound with an ester functional group
Uniqueness: this compound is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active molecules. Its ability to protect the amine group during chemical reactions makes it a valuable tool in organic synthesis .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOHBPPVVDQMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Record name | boc-isonipecotic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233343 | |
Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84358-13-4 | |
Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084358134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butoxycarbonylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAZ2CAT47B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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